molecular formula C11H12F3NO B8667774 N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1978-66-1

N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No. B8667774
Key on ui cas rn: 1978-66-1
M. Wt: 231.21 g/mol
InChI Key: VEYDOHILWNMSCP-UHFFFAOYSA-N
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Patent
US04107310

Procedure details

Using the procedure of Step A of Example 6, 32.2 g of o-trifluoromethylaniline and 23.44 g of butyryl chloride were reacted to obtain 24.4 g of N-(2-trifluoromethylphenyl)-butanamide melting at 76° C which was used as is for the next step.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
23.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](Cl)(=[O:16])[CH2:13][CH2:14][CH3:15]>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][C:12](=[O:16])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
23.44 g
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(CCC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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